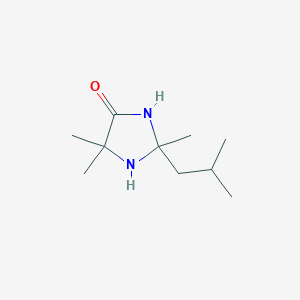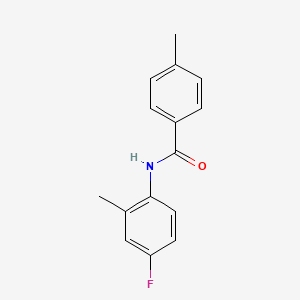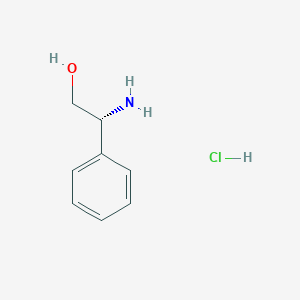
(R)-2-Amino-2-phenylethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-phenylethan-1-ol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of acetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-phenylethan-1-ol hydrochloride often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
®-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
®-2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-phenylethan-1-ol hydrochloride: The enantiomer of the ®-form, with different biological activity.
Phenylephrine hydrochloride: A structurally similar compound used as a decongestant and vasopressor.
Epinephrine hydrochloride: Another similar compound with potent adrenergic activity.
Uniqueness
®-2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.
特性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
(2R)-2-amino-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1 |
InChIキー |
KSXJJXIDBVLDBZ-QRPNPIFTSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CO)N.Cl |
正規SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


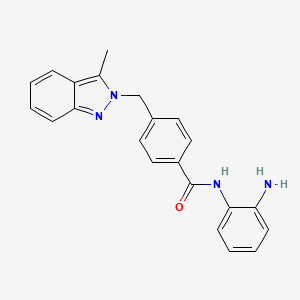
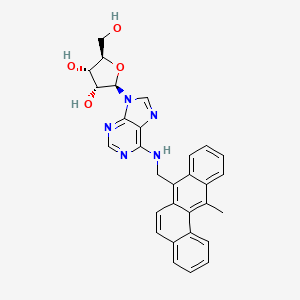
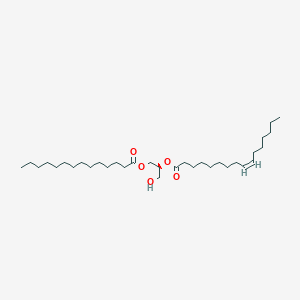
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
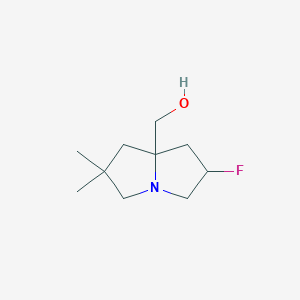
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
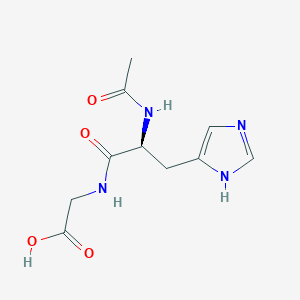



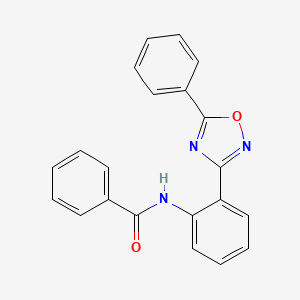
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
